(S)-RuCl[(p-cymene(BINAP)]Cl
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Overview
Description
(S)-RuCl[(p-cymene(BINAP)]Cl is a chiral ruthenium complex that has garnered significant interest in the field of asymmetric catalysis. The compound consists of a ruthenium center coordinated to a p-cymene ligand and a chiral BINAP ligand. This complex is known for its ability to catalyze a variety of asymmetric transformations, making it a valuable tool in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-RuCl[(p-cymene(BINAP)]Cl typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with p-cymene and the chiral BINAP ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium center. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and may require heating to facilitate the formation of the complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-RuCl[(p-cymene(BINAP)]Cl is known to undergo various types of reactions, including:
Asymmetric Hydrogenation: This complex is widely used in the asymmetric hydrogenation of alkenes and ketones, leading to the formation of chiral products with high enantioselectivity.
Oxidation and Reduction: The complex can participate in oxidation and reduction reactions, often in the presence of suitable co-catalysts or reagents.
Substitution Reactions: Ligand substitution reactions can occur, where the p-cymene or BINAP ligand is replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for hydrogenation reactions, oxidizing agents such as oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents .
Major Products
The major products formed from reactions involving this compound are often chiral compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(S)-RuCl[(p-cymene(BINAP)]Cl has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which (S)-RuCl[(p-cymene(BINAP)]Cl exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the activation of the substrate through interactions with the p-cymene and BINAP ligands. The chiral environment created by the BINAP ligand induces enantioselectivity in the reaction, leading to the formation of chiral products . Molecular targets and pathways involved in its biological activities include interactions with DNA and proteins, which can lead to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
RuCl[(p-cymene)(BINAP)]Cl: A similar complex with a different chirality.
RuCl[(p-cymene)(DIPAMP)]Cl: Another chiral ruthenium complex with a different ligand.
RuCl[(p-cymene)(TADDOL)]Cl: A complex with a different chiral ligand.
Uniqueness
(S)-RuCl[(p-cymene(BINAP)]Cl is unique due to its high enantioselectivity and versatility in catalyzing a wide range of asymmetric reactions. Its ability to produce chiral products with high enantiomeric excess makes it a valuable tool in synthetic organic chemistry .
Biological Activity
(S)-RuCl[(p-cymene)(BINAP)]Cl, a ruthenium-based complex, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(S)-RuCl[(p-cymene)(BINAP)]Cl is a coordination complex featuring a ruthenium center coordinated to p-cymene and BINAP (1,1'-bis(diphenylphosphino)binaphthyl) ligands. Its molecular formula is C54H46Cl2P2Ru with a molecular weight of approximately 928.87 g/mol. The compound is characterized by its stability and solubility in organic solvents, making it suitable for various catalytic applications.
Target Cells
The primary target of (S)-RuCl[(p-cymene)(BINAP)]Cl is cancer cells, especially breast cancer cells. Research indicates that this compound induces apoptosis in these cells, leading to cell death and potentially inhibiting tumor growth.
Mode of Action
The mechanism by which (S)-RuCl[(p-cymene)(BINAP)]Cl exerts its effects involves several biochemical pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which is critical for its anticancer activity.
- Biochemical Pathways : It affects pathways related to oxidative stress and cellular signaling, enhancing the production of reactive oxygen species (ROS) that can lead to cell death.
- Molecular Interactions : The compound is believed to interact with various biomolecules, including proteins and nucleic acids, potentially altering gene expression and enzyme activity.
Cytotoxicity Studies
Several studies have demonstrated the cytotoxic effects of (S)-RuCl[(p-cymene)(BINAP)]Cl on cancer cells:
- Breast Cancer Cells : In vitro studies revealed that the compound exhibits significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
- Mechanistic Insights : Biochemical analyses suggest that the compound's action involves disruption of mitochondrial function and activation of caspases, key enzymes in the apoptotic process.
Study 1: Anticancer Activity
A notable study investigated the effects of (S)-RuCl[(p-cymene)(BINAP)]Cl on MCF-7 breast cancer cells. The results indicated:
- Cytotoxicity : The compound showed a dose-dependent reduction in cell viability.
- Apoptosis Induction : Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Study 2: Mechanistic Exploration
Another research effort focused on elucidating the molecular mechanisms underlying the biological activity of (S)-RuCl[(p-cymene)(BINAP)]Cl:
- ROS Generation : The compound was shown to significantly increase ROS levels in treated cells.
- Gene Expression Changes : Microarray analysis revealed upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes following treatment .
Comparative Data Table
Compound | Target Cells | IC50 (µM) | Mechanism of Action |
---|---|---|---|
(S)-RuCl[(p-cymene)(BINAP)]Cl | Breast Cancer (MCF-7) | 10.5 | Induces apoptosis via ROS generation |
Other Ruthenium Complexes | Various Cancer Types | Varies | Varies; often involves similar pathways |
Properties
Molecular Formula |
C54H46Cl2P2Ru |
---|---|
Molecular Weight |
928.9 g/mol |
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);dichloride |
InChI |
InChI=1S/C44H32P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-32H;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
WNHLGYRPKARUHY-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
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